molecular formula C21H25NO4 B1599652 (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate CAS No. 7670-20-4

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate

Cat. No. B1599652
CAS RN: 7670-20-4
M. Wt: 355.4 g/mol
InChI Key: LHIJXCRBBAMSEG-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate” is a chemical compound with the molecular formula C21H25NO4 . It has a molecular weight of 355.43 g/mol . This product is not intended for human or veterinary use and is meant for research purposes only.


Physical And Chemical Properties Analysis

“(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate” is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not specified in the sources I found.

Scientific Research Applications

Nucleophilic Substitutions and Radical Reactions

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate serves as a versatile building block in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions. It allows for modifications through nucleophilic substitutions with aromatic amines and alcohols under mild conditions and supports the generation of aryl radicals for further transformations including oxygenation, halogenation, and coupling reactions (Jasch et al., 2012).

Enantioselective Synthesis of β-Alanine Derivatives

This compound is instrumental in the enantioselective synthesis of β-alanine derivatives, which are important in the development of new pharmaceuticals and materials. It enables the introduction of nitrogen through the Curtius reaction, providing a pathway to synthesize protected aminomethyl groups in a single step, which are key intermediates for further synthetic applications (Arvanitis et al., 1998).

Synthesis of Cryptophycin-24

Another significant application is in the total synthesis of cryptophycin-24 (Arenastatin A), showcasing the compound's role in establishing stereochemistry and functional group compatibility in complex molecule synthesis. The work highlights methods to set stereogenic centers crucial for the synthesis of natural products with potential anticancer activity (Eggen et al., 2000).

Peptide and Protein Research

In peptide and protein research, (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate is used for the synthesis of N-protected amino acids, facilitating the development of novel peptides and proteins with potential therapeutic applications. The efficiency and versatility of this compound enable the facile synthesis of a wide variety of N-protected amino acids under mild conditions, highlighting its importance in peptide synthesis and design (Koseki et al., 2011).

properties

IUPAC Name

tert-butyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-19(23)18(14-16-10-6-4-7-11-16)22-20(24)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIJXCRBBAMSEG-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454059
Record name tert-Butyl N-[(benzyloxy)carbonyl]-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate

CAS RN

7670-20-4
Record name N-[(Phenylmethoxy)carbonyl]-L-phenylalanine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7670-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl N-[(benzyloxy)carbonyl]-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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